4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The interaction likely alters the function of these proteins, leading to changes in cell cycle progression .
Biochemical Pathways
The compound’s interaction with Cyclin-A2 and CDK2 affects the cell cycle regulation pathway .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given its targets, it is likely that the compound affects cell cycle progression, potentially leading to changes in cell proliferation and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide typically involves the reaction of 9-cyclopropyl-9H-purine-6-amine with 4-aminobenzamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and enable the efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-purin-6-yl)benzamide
- 6-chloropurine
- 6-chloropurine riboside
Uniqueness
4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide is unique due to its specific structural features, such as the cyclopropyl group and the benzamide moiety. These features confer distinct chemical and biological properties, making the compound valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile research tool.
Properties
IUPAC Name |
4-[(9-cyclopropylpurin-6-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-13(22)9-1-3-10(4-2-9)20-14-12-15(18-7-17-14)21(8-19-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H2,16,22)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKJDZNCRFQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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